3-{[(3-fluorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine
Description
Properties
IUPAC Name |
5-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3S3/c1-12-18(26-19(21-12)16-6-3-9-24-16)15-7-8-17(23-22-15)25-11-13-4-2-5-14(20)10-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJCXYIYHIQGCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-fluorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution:
Cyclization: Formation of the thiazole and pyridazine rings through cyclization reactions.
Thioether Formation: Introduction of the sulfanyl group via thioether formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Purification: Use of chromatographic techniques for purification.
Quality Control: Implementation of quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-fluorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Scientific Research Applications
3-{[(3-fluorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(3-fluorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **3-{[(4-fluorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine
- **3-{[(3-chlorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine
- **3-{[(3-bromophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine
Uniqueness
The uniqueness of 3-{[(3-fluorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine lies in its specific substitution pattern and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-{[(3-fluorophenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazine core followed by functionalization. Key steps include:
- Thioether linkage formation : Reacting a pyridazine intermediate with (3-fluorophenyl)methanethiol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Thiazole ring construction : Cyclization of 4-methyl-2-(thiophen-2-yl)-1,3-thiazole via Hantzsch thiazole synthesis using thiourea and α-bromo ketones .
- Coupling reactions : Suzuki-Miyaura cross-coupling may link the thiophenyl-thiazole moiety to the pyridazine ring using Pd catalysts .
- Critical parameters : Solvent polarity (DMF or THF), temperature control (±5°C), and stoichiometric ratios (1:1.2 for thiol coupling) to minimize side products .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Structural confirmation :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments (e.g., distinguishing thiophene vs. pyridazine signals) .
- HPLC-MS : Reverse-phase HPLC with UV/Vis detection (λ = 254 nm) and mass spectrometry for molecular ion ([M+H]⁺) validation .
- Purity assessment : TLC (Rf comparison) and elemental analysis (C, H, N, S within ±0.3% theoretical) .
Q. How can researchers optimize purification protocols for this compound?
- Stepwise purification :
- Crude product : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate unreacted thiol or coupling byproducts .
- Recrystallization : Dissolve in hot ethanol, cool to 4°C for crystal formation, and filter under reduced pressure .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfanyl group in nucleophilic substitution reactions?
- Electrophilic activation : The sulfur atom’s lone pairs in the sulfanyl group facilitate nucleophilic displacement. For example:
- Thiol exchange : React with alkyl halides (e.g., CH₃I) in polar aprotic solvents (DMF) to form sulfonium intermediates .
- pH dependence : Reactions proceed faster under alkaline conditions (pH > 9) due to thiolate ion formation .
- Competing pathways : Oxidative dimerization (disulfide formation) may occur if oxidizing agents (e.g., H₂O₂) are present .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) influence bioactivity in structure-activity relationship (SAR) studies?
- Methodology :
- In vitro assays : Test analogues against target enzymes (e.g., kinases) using fluorescence-based activity assays .
- Molecular docking : Compare binding affinities of fluorophenyl (electron-withdrawing) vs. chlorophenyl (bulkier) groups to active site residues (e.g., hydrophobic pockets) .
- Key findings : Fluorine’s electronegativity enhances hydrogen bonding with serine residues, increasing inhibitory potency by ~30% compared to chlorine analogues .
Q. What experimental strategies address discrepancies in reported bioactivity data across studies?
- Controlled variables :
- Cell line specificity : Validate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out lineage-dependent effects .
- Dosage consistency : Standardize IC₅₀ measurements using fixed incubation times (24–48 hr) and serum-free media .
- Statistical analysis : Apply ANOVA to compare intra-study variability, with p < 0.05 indicating significant differences .
Q. How can researchers evaluate the compound’s stability under physiological or environmental conditions?
- Degradation studies :
- Thermal stability : Heat at 37°C in PBS (pH 7.4) for 72 hr; monitor via HPLC for decomposition products (e.g., sulfoxide formation) .
- Photolytic stability : Expose to UV light (254 nm) and quantify remaining compound using LC-MS .
- Metabolic stability : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
